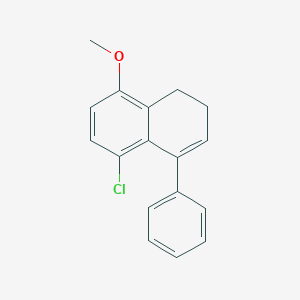
5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a phenyl group at the 4th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated using a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Solvent selection and purification steps are also important to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Methoxy-substituted naphthalenes.
Scientific Research Applications
5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Uniqueness
5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
61982-82-9 |
|---|---|
Molecular Formula |
C17H15ClO |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
5-chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H15ClO/c1-19-16-11-10-15(18)17-13(8-5-9-14(16)17)12-6-3-2-4-7-12/h2-4,6-8,10-11H,5,9H2,1H3 |
InChI Key |
OUIOOJLJOQKTSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC=C(C2=C(C=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















